molecular formula C14H12N2O B13930127 1H-indol-2-yl(4-pyridinyl)methanol

1H-indol-2-yl(4-pyridinyl)methanol

Cat. No.: B13930127
M. Wt: 224.26 g/mol
InChI Key: WAEMAMIDVZLDBM-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(pyridin-4-yl)methanol is a compound that features both an indole and a pyridine ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the pyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(pyridin-4-yl)methanol typically involves the reaction of indole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the indole derivative is reacted with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of (1H-indol-2-yl)(pyridin-4-yl)methanol may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(pyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted indole or pyridine derivatives.

Scientific Research Applications

(1H-indol-2-yl)(pyridin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new drugs.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1H-indol-3-yl)(pyridin-2-yl)methanol
  • (1H-indol-3-yl)(pyridin-4-yl)methanol
  • (1H-indol-2-yl)(pyridin-2-yl)methanol

Uniqueness

(1H-indol-2-yl)(pyridin-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole and pyridine rings can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1H-indol-2-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-14(10-5-7-15-8-6-10)13-9-11-3-1-2-4-12(11)16-13/h1-9,14,16-17H

InChI Key

WAEMAMIDVZLDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(C3=CC=NC=C3)O

Origin of Product

United States

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